Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCNAHPOWFVTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551550 | |
| Record name | Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36231-81-9 | |
| Record name | Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-3-phenylpropanoate with a suitable reagent to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties of Selected Oxazole Derivatives
Biological Activity
Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (EAPOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in drug discovery.
Chemical Structure and Properties
EAPOC is characterized by the presence of an oxazole ring, an amino group, and a phenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 232.24 g/mol. The structure allows for various interactions with biological targets, contributing to its pharmacological potential.
The biological activity of EAPOC is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in critical biological processes, potentially leading to antimicrobial and anticancer effects. For instance, EAPOC has been shown to bind to enzymes associated with bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Key Mechanisms:
- Enzyme Inhibition : EAPOC may inhibit bacterial enzymes, disrupting cell wall synthesis.
- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways.
Antimicrobial Activity
EAPOC has demonstrated significant antimicrobial effects against various bacterial strains. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's ability to enhance the efficacy of existing antibiotics has also been noted, suggesting potential applications in combination therapies.
Anticancer Properties
EAPOC shows promise as an anticancer agent. Research has revealed that it possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The compound induces apoptosis in these cells through mechanisms involving caspase activation and modulation of p53 expression levels .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of EAPOC against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies on MCF-7 cells revealed that EAPOC exhibited an IC50 value of approximately 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin . Flow cytometry analysis confirmed that EAPOC induces apoptosis in a dose-dependent manner.
Comparative Analysis
The following table summarizes the biological activities of EAPOC compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 5 |
| Doxorubicin | Yes | Yes | 0.79 |
| Ethyl 5-methylisoxazole-4-carboxylate | Moderate | Moderate | 10 |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of EAPOC. Structural modifications are being explored to enhance its potency and selectivity against specific targets. Additionally, studies are being conducted to assess its pharmacokinetic properties and potential toxicity profiles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?
- Two primary routes are documented:
- Route 1 : Reacting 2-chloroxazole-4-carboxylate derivatives with phenylboronic acid via Suzuki coupling, yielding ~87% .
- Route 2 : Substituting chlorobenzene with 4-oxazolecarboxylate derivatives, achieving ~86% yield .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; the oxazole ring protons resonate at δ 8.01–8.90 ppm, while the ethyl ester group appears as a triplet (δ 1.19–1.27 ppm) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles .
Q. How can researchers validate the purity of synthesized this compound?
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95% .
- Mass spectrometry : Confirm molecular weight via EI-MS; the parent ion [M+H]+ should match the theoretical m/z (e.g., 248.08 for C12H12N2O3) .
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data for oxazole derivatives?
- Discrepancy resolution : If bond lengths deviate from expected values (e.g., C-N in oxazole rings), re-examine hydrogen bonding or disorder using SHELXPRO’s validation tools .
- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution sites (e.g., amino group at C5 for functionalization) .
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), leveraging the oxazole core as a hydrogen-bond acceptor .
Q. What experimental approaches resolve low yields in amino-oxazole carboxylate derivatization?
- Boc protection : Protect the C5-amino group with Boc anhydride (DIEA as base, DMAP catalyst) to prevent side reactions during ester hydrolysis or amidation .
- Microwave-assisted synthesis : Reduce reaction time from 12 h to <2 h while maintaining >85% yield .
Q. How does ring puckering in the oxazole moiety influence conformational stability?
- Cremer-Pople analysis : Calculate puckering parameters (amplitude , phase ) using crystallographic coordinates to quantify non-planarity. Compare with 1,3-thiazole analogs to assess steric effects .
Methodological Considerations
Q. What are the limitations of SHELX in refining structures with disordered solvent molecules?
- SHELXL struggles with high solvent content (>30%). Use PLATON’s SQUEEZE algorithm to model diffuse electron density .
Q. How to handle discrepancies between synthetic yields reported in literature?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
